3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester
CAS No.: 2121513-95-7
Cat. No.: VC11653385
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121513-95-7 |
|---|---|
| Molecular Formula | C13H19BClNO3 |
| Molecular Weight | 283.56 g/mol |
| IUPAC Name | 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3 |
| Standard InChI Key | DDPDNUWYJSEOCY-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester possesses the molecular formula C₁₃H₁₉BClNO₃ and a molar mass of 283.56 g/mol . The structure features:
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A pyridine ring substituted at C2 with an ethoxy group (-OCH₂CH₃)
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Chlorine at C3
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at C4
This substitution pattern creates distinct electronic effects: the electron-withdrawing chlorine and boronate ester contrast with the electron-donating ethoxy group, enabling regioselective reactivity in transition metal-catalyzed reactions.
Spectroscopic Data
While experimental NMR spectra for this specific compound remain unpublished, analogous pinacol boronates exhibit characteristic ¹¹B NMR shifts between 28–32 ppm and ¹³C NMR signals for pinacol methyl groups near δ 24–25 ppm . The aromatic proton environment likely shows coupling patterns consistent with para-substituted pyridines, though chlorine’s deshielding effect may shift H3 upfield compared to unsubstituted analogs.
Synthesis and Stability Considerations
Synthetic Routes
Two primary methodologies emerge for preparing this compound:
2.1.1 Grignard Reagent Boronation
Christopher Murphy’s dissertation details magnesium-mediated reactions where preformed 3-chloro-2-ethoxypyridinylmagnesium halides react with pinacolborane (HBpin) in THF at −78°C to 25°C . This method typically achieves 60–75% yields but requires strict anhydrous conditions to prevent boronate hydrolysis.
2.1.2 Zinc-Mediated Barbier Conditions
Recent advances utilize zinc dust (activated with LiCl or CoBr₂) to generate organozinc intermediates in situ from 3-chloro-2-ethoxy-4-iodopyridine, followed by HBpin addition . This one-pot approach simplifies purification but faces challenges in controlling halogen exchange side reactions.
| Quantity | Price ($) | Purity | Supplier |
|---|---|---|---|
| 500 mg | 230 | 97% | AOBChem |
| 1 g | 322 | 97% | AOBChem |
| 5 g | 1,152 | 97% | AOBChem |
| 1 g | 496 | 95% | AstaTech |
Material Science Uses
Emerging applications include:
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Conducting polymer synthesis through electropolymerization of coupled monomers
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MOF (Metal-Organic Framework) construction via boronate ester linkages
Analytical Challenges and Solutions
Chromatographic Analysis
Reverse-phase HPLC analysis requires:
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Column: Zorbax SB-C18, 150 × 4.6 mm, 3.5 μm
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Mobile phase: 10 mM tetrabutylammonium phosphate (pH 12.4)/acetonitrile (70:30)
This method reduces on-column degradation to <5% while maintaining adequate peak symmetry (As ≤ 1.3) .
Spectroscopic Quantification
Future Research Directions
Synthetic Improvements
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Developing continuous flow protocols to enhance reaction safety and yield
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Exploring photoredox borylation strategies for milder condition adaptation
Application Expansion
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Investigating asymmetric catalysis using chiral pyridine-boronate ligands
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Evaluating biocatalytic coupling approaches with engineered transaminases
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